methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
- This compound is also known by its systematic name: 11-Chloro-2,3-dihydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one .
- Its chemical formula is C₁₇H₁₂ClNO₂ , and it has a molecular weight of approximately 297.7 g/mol.
- The compound’s structure features a fused bicyclic system containing a pyrrole ring and an oxepine ring.
- It exhibits interesting pharmacological properties, making it relevant for scientific research and applications.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the complex structure.
- Researchers may explore various strategies, such as cyclization reactions, functional group transformations, and heterocyclic syntheses.
Chemical Reactions Analysis
Reactivity: The compound contains several functional groups (chloro, methyl, ethoxy, and thiazole), suggesting potential reactivity.
Common Reactions:
Major Products: Detailed studies are needed to identify major products resulting from these reactions.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore its potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with biological targets (enzymes, receptors, etc.) could reveal its biological effects.
Materials Science: The compound might find applications in materials with specific properties.
Industry: If scalable synthesis methods are developed, it could be used in industry.
Mechanism of Action
- The exact mechanism remains speculative without experimental data.
- Researchers would need to study its interactions with cellular components, signaling pathways, and potential targets.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s fused oxepine-pyrrole system sets it apart from other related compounds.
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Biological Activity
Methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on recent research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety and a chromeno-pyrrole structure, which are known to contribute to various biological activities. The molecular formula is C23H24N2O5S, with a molecular weight of approximately 440.51 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies have explored its effects on various cancer cell lines, revealing that it may induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. For example, related compounds have demonstrated cytotoxicity against breast cancer cells with IC50 values below 10 µM .
3. Anti-inflammatory Effects
In vitro assays have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This indicates a potential application in treating inflammatory diseases .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : Its structural components suggest potential binding to various receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of similar thiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with structural similarities exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Efficacy in Cell Lines
In another investigation focusing on breast cancer cell lines (MCF-7), this compound was shown to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed the induction of apoptosis characterized by increased Annexin V staining .
Data Summary Table
Properties
Molecular Formula |
C26H22N2O6S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-ethoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-5-33-16-8-6-7-15(12-16)20-19-21(29)17-11-13(2)9-10-18(17)34-22(19)24(30)28(20)26-27-14(3)23(35-26)25(31)32-4/h6-12,20H,5H2,1-4H3 |
InChI Key |
QTEDVEVCKCEYMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)C |
Origin of Product |
United States |
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